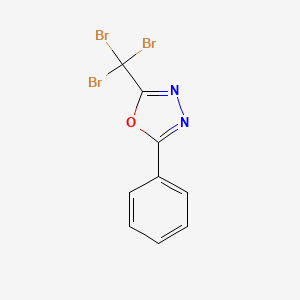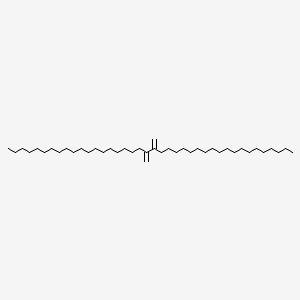
20,21-Dimethylidenetetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20,21-Dimethylidenetetracontane is a long-chain hydrocarbon with the molecular formula C42H84 It is a derivative of tetracontane, characterized by the presence of two methylidene groups at the 20th and 21st positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20,21-Dimethylidenetetracontane typically involves the alkylation of tetracontane. One common method is the Friedel-Crafts alkylation, where tetracontane reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
20,21-Dimethylidenetetracontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions often use halogen sources like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Cl2 or Br2 with UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
20,21-Dimethylidenetetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
Mechanism of Action
The mechanism of action of 20,21-Dimethylidenetetracontane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The exact pathways and molecular targets are still under investigation, but its effects are thought to be mediated through alterations in membrane dynamics and interactions with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
Tetracontane: A straight-chain hydrocarbon with the formula C40H82.
Hexadecane: A shorter-chain hydrocarbon with the formula C16H34.
Octadecane: Another shorter-chain hydrocarbon with the formula C18H38.
Uniqueness
20,21-Dimethylidenetetracontane is unique due to the presence of methylidene groups, which impart distinct chemical and physical properties compared to its straight-chain counterparts. These structural modifications can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specialized applications.
Properties
CAS No. |
92882-25-2 |
|---|---|
Molecular Formula |
C42H82 |
Molecular Weight |
587.1 g/mol |
IUPAC Name |
20,21-dimethylidenetetracontane |
InChI |
InChI=1S/C42H82/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41(3)42(4)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h3-40H2,1-2H3 |
InChI Key |
RGDHWVQFRRMXNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=C)C(=C)CCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



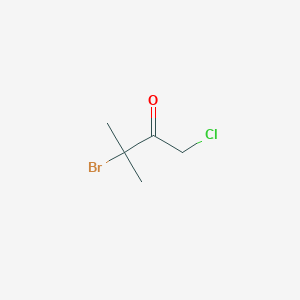
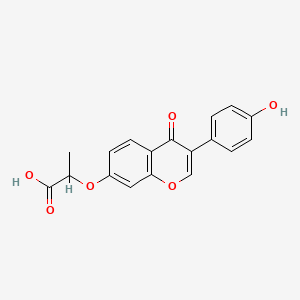
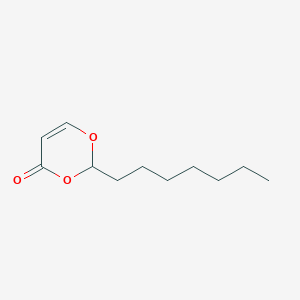

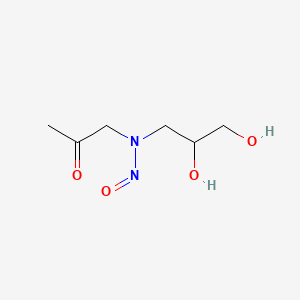
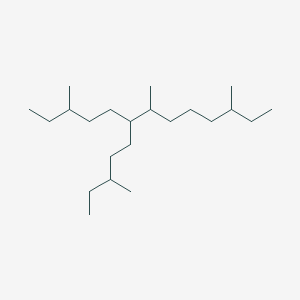
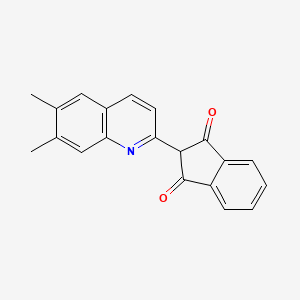
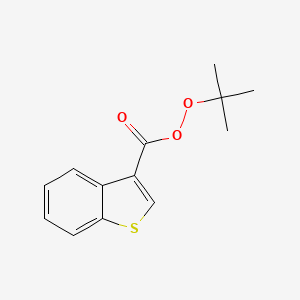
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
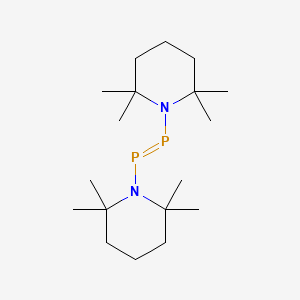
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
